molecular formula C9H17NO3S B13183163 7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

Cat. No.: B13183163
M. Wt: 219.30 g/mol
InChI Key: JRRORGLVLDBABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is a bicyclic compound featuring a strained 7-azabicyclo[4.1.0]heptane core. This structure consists of a seven-membered ring system with nitrogen at the bridgehead (position 7) and an oxygen atom (2-oxa) in the cyclohexane moiety. The butane-1-sulfonyl group is attached to the nitrogen, contributing to its steric and electronic properties.

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

7-butylsulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C9H17NO3S/c1-2-3-7-14(11,12)10-8-5-4-6-13-9(8)10/h8-9H,2-7H2,1H3

InChI Key

JRRORGLVLDBABA-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N1C2C1OCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane typically involves multi-step organic reactions. One common method includes the reaction of a suitable bicyclic precursor with butane-1-sulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical interactions, including hydrogen bonding and nucleophilic attacks, which can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane (hypothetical) C₁₁H₁₉NO₃S 245.34* Butane-1-sulfonyl, 2-oxa Predicted high hydrophobicity (XlogP ~3.5) due to alkyl sulfonyl group Inferred
7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane C₁₀H₁₇NO₃S 231.31 Cyclopentanesulfonyl, 2-oxa Purity and stability under standard storage conditions; used as a synthetic intermediate
7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane (tosyl derivative) C₁₃H₁₇NO₂S 251.34 Tosyl (aromatic sulfonyl) Melting point: 55–56°C; predicted boiling point: 386°C; density: 1.257 g/cm³
1-Methyl-7-[(4-methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane C₁₄H₁₉NO₂S 265.37 Tosyl, 1-methyl Likely enhanced steric hindrance; used in medicinal chemistry as a scaffold
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride C₇H₁₀F₃N·HCl 207.62 Trifluoromethyl, 3-aza Hydrochloride salt form improves solubility; lab-scale applications
tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₁H₁₉NO₃ 213.27 tert-butoxycarbonyl, 7-oxa Priced at €4,800–17,300/g (lab-scale); used in peptide modification

*Calculated based on analogous structures.

Structural and Functional Differences

Core Ring Systems :

  • The 7-azabicyclo[4.1.0]heptane core (bridgehead nitrogen) is distinct from bicyclo[2.2.1]heptane systems (e.g., epibatidine precursors), which exhibit different strain and reactivity due to smaller ring sizes .
  • 2-Oxa vs. 3-Aza Substitution : The position of heteroatoms (oxygen or nitrogen) alters electronic properties. For example, 2-oxa derivatives may enhance rigidity, while 3-aza systems could facilitate hydrogen bonding .

Sulfonyl Substituents: Alkyl vs. Aryl Sulfonyl Groups: Butane-1-sulfonyl (alkyl) and tosyl (aryl) groups differ in hydrophobicity and steric effects. Tosyl derivatives (e.g., 7-[(4-methylphenyl)sulfonyl]-) exhibit higher melting points and aromatic interactions, whereas alkyl sulfonyl groups may improve metabolic stability in drug design .

Functional Group Modifications :

  • Trifluoromethyl Groups : The electron-withdrawing trifluoromethyl group in 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride enhances electrophilicity, making it useful in fluorinated drug candidates .
  • tert-Butyl Carboxylates : These groups (e.g., in ) serve as protective moieties in peptide synthesis, enabling controlled deprotection during solid-phase reactions .

Biological Activity

7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane, a compound with the CAS number 2060048-40-8, has garnered attention for its potential biological activities. This article synthesizes available research on its pharmacological properties, particularly focusing on its antitumor effects, mechanisms of action, and other relevant biological activities.

The molecular formula of 7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is C9H17NO3SC_9H_{17}NO_3S with a molecular weight of approximately 219.30 g/mol. The compound is characterized by its bicyclic structure, which may contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, preliminary investigations demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The results indicated that 7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane exhibits a high inhibition rate and low IC50 values, suggesting strong antitumor efficacy.

Table 1: In vitro Antitumor Activity

Cell LineInhibition Rate (%)IC50 (μM)
A54999.938.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These results compare favorably against established antitumor agents such as Sunitinib, indicating that the compound could serve as a lead for further development in cancer therapeutics.

The mechanisms through which 7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane exerts its effects include:

  • Cell Cycle Arrest : The compound induces apoptosis in cancer cells by arresting the cell cycle at the S phase, leading to increased cell death.
  • Mitochondrial Dysfunction : It alters the expression of pro-apoptotic and anti-apoptotic proteins, resulting in mitochondrial dysfunction and subsequent activation of caspase pathways.
  • Protein Interaction : Molecular docking studies suggest that one potential target for this compound is protein farnesyltransferase, which plays a crucial role in cell signaling and growth.

Case Studies

A notable case study involved the treatment of HepG2 cells with varying concentrations of the compound over a period of 72 hours. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound, confirming its role in promoting cell death through apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.